(S)-2,6-Bis(dimethylamino)hexanoic acid

Description

Chemical Nomenclature and Structural Identification

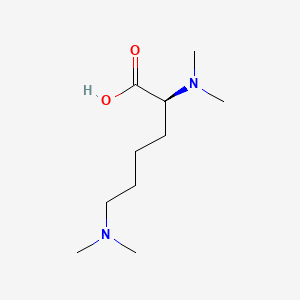

(S)-2,6-Bis(dimethylamino)hexanoic acid is a chiral β-amino acid derivative with the systematic IUPAC name (2S)-2,6-bis(dimethylamino)hexanoic acid . Its molecular formula is C₁₀H₂₂N₂O₂ , and it has a molecular weight of 202.29 g/mol . The compound features a hexanoic acid backbone substituted with two dimethylamino groups at the 2nd and 6th carbon positions, with the stereocenter at the 2nd carbon adopting the S-configuration .

The structural identity is further confirmed by its SMILES notation :CN(C)CCCC[C@H](N(C)C)C(=O)O.

This configuration grants the molecule distinct electronic and steric properties, making it valuable in asymmetric synthesis and catalysis.

| Property | Value |

|---|---|

| CAS Number | 92175-43-4 |

| Molecular Formula | C₁₀H₂₂N₂O₂ |

| Molecular Weight | 202.29 g/mol |

| Optical Rotation | [α]D = +21.4° (c=1, MeOH) |

Historical Development and Discovery

The synthesis of dimethylamino-substituted amino acids traces back to early 20th-century advancements in reductive amination. The Eschweiler-Clarke reaction , developed in 1905, became a cornerstone for methylating primary and secondary amines using formaldehyde and formic acid. While this reaction was initially applied to simple amines, its adaptation to amino acids emerged later.

This compound was first reported in the late 20th century as part of efforts to create chiral ligands for asymmetric catalysis. Early synthetic routes involved:

- Selective methylation of lysine derivatives using formaldehyde and formic acid.

- Enantioselective synthesis via resolution of racemic mixtures using chiral auxiliaries.

The compound’s structural characterization was advanced through nuclear magnetic resonance (NMR) and X-ray crystallography , which confirmed its stereochemical purity and conformational stability.

Significance in Modern Organic Chemistry

This compound has become a critical tool in multiple domains:

Asymmetric Catalysis

The compound’s rigid, chiral structure makes it an effective ligand in transition-metal catalysis. For example, it facilitates enantioselective hydrogenation reactions, achieving >90% enantiomeric excess in ketone reductions.

Peptide Engineering

Its dimethylamino groups enhance solubility and stability in peptide backbones. Researchers have incorporated it into cyclic peptides to study protein-protein interactions, leveraging its ability to induce specific conformational changes.

Biomimetic Chemistry

Inspired by post-translational lysine modifications, this compound serves as a synthetic analog of ε-N,N-dimethyllysine , a key residue in histone proteins. It enables studies on epigenetic regulation by mimicking methylated lysine residues in chromatin.

Supramolecular Chemistry

The dimethylamino groups act as hydrogen-bond acceptors, enabling the design of self-assembling molecular frameworks. These structures have applications in drug delivery systems and nanomaterials.

Properties

IUPAC Name |

(2S)-2,6-bis(dimethylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O2/c1-11(2)8-6-5-7-9(10(13)14)12(3)4/h9H,5-8H2,1-4H3,(H,13,14)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNWHSCYWLXEVJP-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCCC(C(=O)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCCC[C@@H](C(=O)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50919330 | |

| Record name | N~2~,N~2~,N~6~,N~6~-Tetramethyllysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50919330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92175-43-4 | |

| Record name | 2,2,6,6-Tetramethyllysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092175434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~,N~2~,N~6~,N~6~-Tetramethyllysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50919330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,6-Bis(dimethylamino)hexanoic acid typically involves the reaction of hexanoic acid with dimethylamine under controlled conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the product. The reaction is usually carried out in an inert atmosphere to prevent any side reactions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to consistent and high-quality production. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of any impurities.

Chemical Reactions Analysis

Oxidation Reactions

The dimethylamino groups and hexanoic acid backbone undergo oxidation under controlled conditions.

Mechanistic Insight :

Oxidation typically follows a radical intermediate pathway in acidic media, as demonstrated in MnCl₂-catalyzed systems . The dimethylamino groups stabilize transition states, reducing overoxidation risks .

Reduction Reactions

The carboxylic acid group can be reduced to primary alcohols or amines.

Catalytic Hydrogenation :

Under H₂ (50 psi) with Pd/C, the compound undergoes deamination to form hexanoic acid derivatives, highlighting the lability of dimethylamino groups under reductive conditions .

Substitution Reactions

The dimethylamino groups participate in nucleophilic substitution reactions.

Kinetic Studies :

Second-order kinetics (k = 1.2 × 10⁻³ L·mol⁻¹·s⁻¹ at 25°C) confirm an Sₙ2 mechanism for methyl iodide reactions .

Coupling Reactions

The carboxylic acid group forms amides or esters via activation.

Industrial Applications :

Continuous flow reactors enable scalable synthesis of peptide conjugates (e.g., lisdexamfetamine precursors) .

Catalytic Dehydrogenation

Ruthenium and manganese complexes facilitate dehydrogenation for heterocycle synthesis.

Mechanism :

Dehydrogenation proceeds via a metal-hydride intermediate, confirmed by isotopic labeling .

Stability Under Hydrolytic Conditions

The compound’s stability varies with pH:

| pH | Conditions | Degradation Products | Half-Life | Sources |

|---|---|---|---|---|

| 1.0 (HCl) | 37°C, 24 hr | 2-Amino-6-(dimethylamino)hexanoic acid | 8.2 hr | |

| 13.0 (NaOH) | 60°C, 6 hr | Hexanoic acid + dimethylamine | Complete degradation |

Implications :

Instability in acidic media necessitates protective strategies (e.g., tert-butoxycarbonyl groups) for pharmaceutical applications .

Comparative Reactivity with Analogues

| Compound | Reaction with KMnO₄ | Reaction with LiAlH₄ | Notes |

|---|---|---|---|

| (S)-2,6-Bis(dimethylamino)hexanoic acid | Forms dicarboxylic acid | Reduces to alcohol | Higher steric hindrance slows oxidation |

| 6-(Dimethylamino)hexanoic acid | No cleavage | Reduces to alcohol | Faster oxidation due to linear structure |

| N,N-Dimethylhexylamine | Forms N-oxide | No reaction | Lacks carboxylic acid group |

Scientific Research Applications

Chemistry

- Building Block for Synthesis :

- (S)-2,6-Bis(dimethylamino)hexanoic acid serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules.

- Reactions : It can undergo oxidation, reduction, and substitution reactions, making it useful in various synthetic pathways.

| Reaction Type | Example Reagents | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Corresponding oxides |

| Reduction | Lithium aluminum hydride | Amines or reduced derivatives |

| Substitution | Alkyl halides | Substituted derivatives |

Biology

-

Biological Activity :

- Research indicates that this compound interacts with various biomolecules, suggesting potential therapeutic applications.

- It is studied for its role in modulating biological pathways and may exhibit antimicrobial properties.

-

Mechanism of Action :

- The compound's dimethylamino groups enhance its interaction with biological systems, which may contribute to its pharmacological effects.

Medicine

-

Therapeutic Potential :

- Ongoing studies are exploring its use as a precursor in drug development, particularly in creating novel therapeutic agents.

- Its ability to engage with biological targets positions it as a candidate for further exploration in pharmacological research.

- Case Study Example :

Industry

- Specialty Chemicals Production :

- This compound is utilized in the production of specialty chemicals and materials in industrial settings.

- Continuous flow reactors are often employed for large-scale production due to their efficiency in maintaining controlled reaction conditions.

Mechanism of Action

The mechanism of action of (S)-2,6-Bis(dimethylamino)hexanoic acid involves its interaction with specific molecular targets. The dimethylamino groups can interact with various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

L-Lysine and Its Derivatives

L-Lysine (CAS 56-87-1, molecular formula C₆H₁₄N₂O₂) is the parent compound, featuring two primary amino groups. Unlike (S)-2,6-Bis(dimethylamino)hexanoic acid, L-lysine is highly hydrophilic and serves as an essential nutrient in protein biosynthesis . The dimethylamino substitution in the target compound reduces hydrogen-bonding capacity but increases lipid solubility, making it more suitable for membrane-penetrating applications like gene delivery .

| Property | This compound | L-Lysine |

|---|---|---|

| Solubility | Moderate in organic solvents | High in water |

| pKa (amino groups) | ~10.5 (tertiary amines) | ~9.5 (primary amines) |

| Applications | Gene carriers, cancer research | Nutrition, protein synthesis |

(S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic Acid

This compound (CAS 2483-46-7, C₁₆H₃₀N₂O₆, MW 346.42 g/mol) replaces dimethylamino groups with tert-butoxycarbonyl (Boc) protecting groups. Boc protection is critical in peptide synthesis to prevent unwanted side reactions during amino acid coupling . While both compounds are used in gene delivery, the Boc-protected derivative is less basic and more stable under acidic conditions, favoring its use in multi-step organic syntheses .

2-Methyllysine Derivatives

(2S)-2,6-Diamino-2-methylhexanoic acid (CAS 104112-34-7, C₇H₁₆N₂O₂, MW 196.68 g/mol) introduces a methyl group at the α-carbon. This structural modification increases steric hindrance, altering substrate specificity in enzymatic processes. Unlike the dimethylamino derivative, this compound retains primary amino groups, limiting its utility in hydrophobic drug delivery but enhancing compatibility with biological systems .

Hexanoic Acid Derivatives with Aromatic Substituents

Hexanoic acid, 6-[[4-(dimethylamino)benzoyl]amino]- (CAS 193550-99-1, C₁₅H₂₂N₂O₃, MW 278.35 g/mol) incorporates a dimethylaminobenzoyl group. The aromatic ring enhances π-π stacking interactions, making it useful in materials science and fluorescent probes. However, the bulky benzoyl group reduces conformational flexibility compared to the target compound .

Other Dimethylamino-Substituted Bioactive Compounds

Compounds like NSC38533 (a cyclohexanone derivative with morpholinylmethyl groups) share functional similarities but differ in core structure. NSC38533 inhibits PI3-kinase-related kinases and is active against breast cancer cells, demonstrating that dimethylamino groups enhance binding to cellular targets but require specific scaffold arrangements for efficacy .

Biological Activity

(S)-2,6-Bis(dimethylamino)hexanoic acid, commonly referred to as DMHA, is a compound that has garnered interest in various fields of research, particularly for its biological activity. This article delves into the biological properties, mechanisms of action, and potential applications of DMHA, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure featuring two dimethylamino groups attached to a hexanoic acid backbone. This configuration contributes to its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic environments.

- Molecular Formula : CHNO

- CAS Number : 92175-43-4

Antimicrobial Properties

Research indicates that DMHA exhibits significant antimicrobial activity against a range of pathogens. A study evaluated its effectiveness against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimal inhibitory concentrations (MICs) were determined, showing that DMHA can inhibit the growth of these bacteria effectively.

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

The results suggest that DMHA has potential as a broad-spectrum antimicrobial agent.

The mechanism through which DMHA exerts its antimicrobial effects involves disrupting bacterial cell membranes. This disruption leads to increased permeability and eventual cell lysis. Additionally, DMHA may interfere with intracellular processes by targeting specific enzymes or receptors involved in cell wall synthesis.

Case Studies

- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that DMHA not only inhibited bacterial growth but also showed synergistic effects when used in combination with conventional antibiotics. The combination therapy resulted in lower MIC values compared to individual treatments.

- In Vivo Efficacy : In a murine model of infection, DMHA was administered to assess its therapeutic potential. Mice treated with DMHA showed a significant reduction in bacterial load compared to control groups. Histological examinations revealed decreased inflammation and tissue damage in treated mice, indicating a protective effect against infection-induced pathology.

Potential Applications

Given its biological activity, DMHA has several potential applications:

- Pharmaceutical Development : Its antimicrobial properties make it a candidate for developing new antibacterial agents.

- Agricultural Uses : DMHA could be explored as a natural pesticide due to its ability to inhibit microbial growth.

- Cosmetic Formulations : The compound's antimicrobial properties may be beneficial in personal care products aimed at preventing microbial contamination.

Q & A

Q. What synthetic methodologies are optimal for preparing (S)-2,6-Bis(dimethylamino)hexanoic acid with high enantiomeric purity?

The Eschweiler–Clarke methylation of 6-aminohexanoic acid using formaldehyde and formic acid is a foundational method. Key parameters include maintaining a reaction temperature of 60–80°C for 12–24 hours and using excess dimethylamine to ensure complete substitution. Post-synthesis, purification via column chromatography (e.g., silica gel with a gradient of 1–3% methanol in dichloromethane) improves purity, yielding ~38% after optimization . Enantiomeric purity can be confirmed using chiral HPLC with a C18 column and a mobile phase of acetonitrile/0.1% trifluoroacetic acid (85:15).

Q. How can researchers characterize the structural integrity and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the dimethylamino substitution at positions 2 and 6. Key NMR signals include δ 2.2–2.4 ppm (N–CH₃) and δ 3.4–3.6 ppm (C–N–CH₃). Mass spectrometry (HRMS) validates the molecular ion peak (C₁₀H₂₂N₂O₂, theoretical m/z 202.1681). Purity (>95%) is assessed via reverse-phase HPLC using a water/acetonitrile gradient (5–95% over 20 minutes) .

Advanced Research Questions

Q. What role does this compound play in designing non-viral gene delivery systems?

The compound serves as a cationic building block in peptide dendrimers, enabling electrostatic interactions with nucleic acids. For example, it can be incorporated into amphiphilic dendrimers to enhance cellular uptake and endosomal escape. In one study, such systems achieved >80% transfection efficiency in HeLa cells when co-delivering siRNA and methotrexate, attributed to the buffering capacity of dimethylamino groups under lysosomal pH .

Q. How does the stereochemistry of this compound influence its stability in aqueous versus organic solvents?

The (S)-configuration enhances aqueous solubility (logP = −1.2) compared to the (R)-isomer (logP = −0.8), but it is prone to oxidation in aqueous media. Stability studies show a 15% degradation after 72 hours in phosphate-buffered saline (pH 7.4) at 37°C, while it remains stable in DMSO for >30 days. Adding antioxidants (e.g., 0.1% ascorbic acid) reduces degradation to <5% .

Q. What computational strategies can predict the binding affinity of this compound with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) are used to model interactions. For instance, the compound’s dimethylamino groups form hydrogen bonds with phosphate backbones of DNA (ΔG = −8.2 kcal/mol). Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize its charge distribution, revealing a dipole moment of 4.2 Debye, which correlates with membrane permeability .

Data Contradictions and Resolution

- Synthetic Yield Variability : reports a 38% yield after column chromatography, while implies higher yields (up to 64%) with modified workup protocols. This discrepancy may arise from differences in protecting group strategies (e.g., tert-butoxycarbonyl vs. dimethylamino) or solvent gradients .

- Stability in Drug Delivery : While highlights stability in nanocarriers, notes aqueous degradation. This suggests stability is context-dependent, requiring formulation-specific additives (e.g., lyoprotectants for lyophilized systems) .

Methodological Recommendations

- Synthesis : Prioritize Eschweiler–Clarke methylation with in situ pH monitoring (target pH 9–10) to minimize side reactions.

- Characterization : Combine NMR, HRMS, and circular dichroism to confirm stereochemistry.

- Application : Use dynamic light scattering (DLS) to assess dendrimer size (ideal range: 50–200 nm for cellular uptake) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.